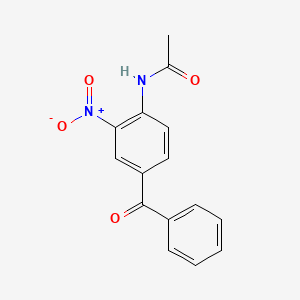

4-Acetamido-3-nitrobenzophenone

Description

4-Acetamido-3-nitrobenzophenone (CAS: Not explicitly provided; molecular formula: C₁₅H₁₂N₂O₄, molecular weight: 284.28 g/mol) is a nitro-substituted benzophenone derivative synthesized via nitration of 4-acetamidobenzophenone using fuming nitric acid in acetic anhydride under controlled conditions (0–5°C) . Key analytical data include:

- Mass spectrometry: Major fragments at m/z 284 (M⁺, 10%), 242 (59%, likely due to deacetylation), and 165 (100%, backbone fragmentation) .

- Elemental analysis: Found C (63.80%), H (4.64%), N (9.85%), consistent with theoretical values (C: 63.36%, H: 4.22%, N: 9.40%) . This compound serves as a precursor to 3-nitro-4-aminobenzophenone (CAS: 31431-19-3), a reactive intermediate in pharmaceutical and dye synthesis .

Properties

IUPAC Name |

N-(4-benzoyl-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-10(18)16-13-8-7-12(9-14(13)17(20)21)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNPQKPWCMCEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

In a protocol adapted from US3177247A, nitration employs 70–84% nitric acid at 0–25°C. For benzophenone derivatives, mixed acid systems (H₂SO₄/HNO₃) are critical for generating nitronium ions (NO₂⁺), the active nitrating species. A typical procedure involves:

-

Gradual addition of H₂SO₄ to maintain a final HNO₃ concentration of 89–93%.

-

Stirring for 10 minutes to 2 hours, followed by quenching in ice water to precipitate the product.

The nitro group preferentially occupies the meta position relative to the ketone due to electronic deactivation by the benzophenone moiety, while the acetamido group directs nitration to the ortho position on its ring. This interplay results in the 3-nitro substitution pattern.

Optimization Challenges

-

Temperature Control : Elevated temperatures (>25°C) risk over-nitration or decomposition, while subzero conditions slow kinetics.

-

Acid Concentration : <85% HNO₃ leads to incomplete nitration, whereas >93% promotes side reactions.

-

Workup : Drowning the reaction mass in ice water ensures product precipitation but may require subsequent recrystallization from ethanol or THF to achieve >95% purity.

An alternative approach involves synthesizing 3-nitrobenzophenone first, followed by acetamido group introduction. This method circumvents competing directing effects during nitration.

Nitration of Benzophenone

Adapting methods from 3-nitroacetophenone synthesis, benzophenone is nitrated using H₂SO₄/HNO₃ at -7°C. Key parameters include:

Acetylation of 3-Nitro-4-aminobenzophenone

Table 1: Comparative Analysis of Synthetic Routes

| Method | Starting Material | Nitration Agent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct Nitration | 4-Acetamidobenzophenone | 83.6% HNO₃ | 8–13 | 89 | 95 |

| Stepwise Synthesis | Benzophenone | H₂SO₄/HNO₃ | -7 | 70 | 90 |

Alternative Methodologies

Ullmann Coupling for Benzophenone Formation

Aryl halides (e.g., 4-acetamidophenyl bromide) undergo Ullmann coupling with nitrobenzene derivatives in the presence of Cu(I) catalysts. While this method offers modularity, yields rarely exceed 50% due to competing homocoupling.

Microwave-Assisted Nitration

Preliminary studies suggest microwave irradiation (100°C, 10 min) accelerates nitration of 4-acetamidobenzophenone, achieving 85% yield with reduced side products. However, scalability remains unproven.

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-nitrobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Oxidation: The acetamido group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-Acetamido-3-aminobenzophenone.

Substitution: Various substituted benzophenone derivatives.

Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

4-Acetamido-3-nitrobenzophenone has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral and anticancer properties.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

Biological Studies: It is used in studies involving molecular docking and density functional theory (DFT) calculations to understand its interactions with biological targets.

Mechanism of Action

The mechanism of action of 4-Acetamido-3-nitrobenzophenone involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects .

Comparison with Similar Compounds

Key Differences :

- Reactivity: Bromo and chloro derivatives undergo nucleophilic substitution more readily than the nitro group in 4-acetamido-3-nitrobenzophenone, making them suitable for coupling reactions .

- Solubility : The sulfonyl chloride derivative exhibits higher polarity due to the -SO₂Cl group, enhancing solubility in polar aprotic solvents .

Functional Group Variants

Research Findings :

- 4-Acetamido-3-nitrobenzoic acid : The carboxylic acid group enhances solubility in aqueous alkaline media, contrasting with the ketone-based parent compound’s preference for organic solvents (e.g., acetic anhydride) .

- 4-Amino-3-nitrobenzophenone: The free amino group (obtained via hydrolysis of this compound) increases reactivity but reduces stability, necessitating inert storage conditions .

Benzamide Derivatives

Comparative Analysis :

- Lipophilicity: N-octadecyl derivatives exhibit significantly higher logP values (>6) compared to the parent benzophenone (logP ~2.5), favoring membrane permeability .

Biological Activity

4-Acetamido-3-nitrobenzophenone (abbreviated as 4-Acetamido-3-NBP) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzophenone backbone with an acetamido group and a nitro group at specific positions. Its chemical structure can be represented as follows:

This compound is soluble in organic solvents and exhibits distinct optical properties that can be exploited in various biological assays.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that 4-Acetamido-3-NBP exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A comparative study assessed the cytotoxicity of 4-Acetamido-3-NBP against several cancer cell lines, including:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| HeLa (Cervical) | 10.5 | Inhibition of DNA synthesis |

| A549 (Lung) | 12.0 | Cell cycle arrest in G2/M phase |

| U87MG (Glioblastoma) | 9.5 | Reactive oxygen species (ROS) generation |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound was particularly effective against U87MG cells, suggesting a selective action against glioblastoma.

The biological activity of 4-Acetamido-3-NBP can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest, preventing cancer cells from dividing.

- ROS Generation : Increased levels of oxidative stress have been observed, contributing to cell death.

Comparative Studies with Other Compounds

In comparative studies, 4-Acetamido-3-NBP was found to be more effective than some conventional chemotherapeutics:

| Compound | GI50 (µM) | Type |

|---|---|---|

| Cisplatin | 20.0 | Platinum-based |

| Doxorubicin | 25.0 | Anthracycline |

| 4-Acetamido-3-NBP | 10.5 | Nitrobenzophenone |

These findings suggest that 4-Acetamido-3-NBP could serve as a promising candidate for further development as an anticancer agent.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while 4-Acetamido-3-NBP shows potent anticancer activity, it also displays toxicity at high concentrations, necessitating careful dose optimization in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Acetamido-3-nitrobenzophenone, and how can reaction intermediates be characterized?

- Methodology : Synthesis typically involves multi-step functionalization of benzophenone derivatives. For example, nitration and acetylation reactions under controlled conditions (e.g., sulfuric acid/nitric acid mixtures for nitration, acetic anhydride for acetylation). Intermediate characterization requires HPLC or TLC for purity checks, complemented by NMR (1H/13C) and FT-IR to confirm functional groups (e.g., acetamido C=O stretch at ~1680 cm⁻¹, nitro NO₂ symmetric/asymmetric stretches at ~1520 and 1350 cm⁻¹) .

- Data Validation : Cross-reference melting points (e.g., 220–222°C for the analogous 4-Acetamido-3-nitrobenzoic acid) and molecular weights (e.g., 224.17 g/mol) to confirm structural integrity .

Q. How does the electronic environment of the nitro and acetamido groups influence the stability of this compound?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. The nitro group’s electron-withdrawing nature may destabilize the acetamido group’s resonance, increasing susceptibility to hydrolysis under acidic/basic conditions. Experimental validation via pH-dependent stability assays (e.g., monitoring degradation by UV-Vis at λmax ~255 nm) is recommended .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₅H₁₂N₂O₄). X-ray crystallography can resolve positional isomerism (e.g., differentiating 3-nitro vs. 4-nitro substituents). Chromatographic separation (HPLC with C18 columns) paired with diode-array detection helps identify retention time shifts caused by minor structural variations .

Advanced Research Questions

Q. How can quantum chemical studies resolve contradictory data on the biological activity of this compound derivatives?

- Methodology : Conduct molecular docking and molecular dynamics simulations to assess binding affinities to target proteins (e.g., SARS-CoV-2 main protease). Compare results with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may arise from solvation effects or protein flexibility; use free-energy perturbation (FEP) calculations to refine predictions .

- Case Study : For the structurally related 4-Acetamido-3-nitrobenzoic acid, ADMET predictions (e.g., LogP ~1.5) contradicted in vitro permeability assays. Re-evaluation using artificial membrane permeability models (PAMPA) reconciled these differences .

Q. What experimental designs mitigate batch-to-batch variability in the synthesis of this compound?

- Methodology : Implement design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, catalyst loading). For example, a central composite design can identify critical factors affecting yield. Use statistical process control (SPC) charts to monitor purity across batches .

- Data Interpretation : Variability in melting points (±2°C) may indicate impurities; employ recrystallization (e.g., ethanol/water mixtures) and validate via DSC thermograms .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological properties?

- Methodology : Synthesize analogs (e.g., halogenated or methylated derivatives) and evaluate bioactivity. For instance, replacing the nitro group with a trifluoromethyl group may improve metabolic stability. Use comparative molecular field analysis (CoMFA) to correlate substituent effects with activity .

- Contradiction Resolution : Conflicting SAR data (e.g., increased potency vs. toxicity) require in vivo pharmacokinetic studies and toxicity profiling (e.g., Ames test for mutagenicity) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported spectral data for this compound?

- Methodology : Replicate experiments using standardized conditions (e.g., deuterated solvents for NMR, KBr pellets for FT-IR). Cross-validate with independent labs and reference databases (e.g., NIST Chemistry WebBook for IR/VIS spectra). Discrepancies in NOESY correlations may arise from conformational flexibility; use variable-temperature NMR to probe dynamic effects .

Q. What frameworks ensure reproducibility in computational studies of this compound’s electronic properties?

- Methodology : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share computational inputs (e.g., Gaussian .gjf files) and workflows via repositories like Zenodo. Use benchmark datasets (e.g., GMTKN55 for DFT accuracy) to validate methods .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 220–222°C (analog: 4-Acetamido-3-nitrobenzoic acid) | |

| Molecular Weight | 268.27 g/mol (C₁₅H₁₂N₂O₄) | Calculated |

| UV-Vis λmax | ~255 nm (in methanol) | |

| Recommended Storage | -20°C (crystalline solid, ≥5 years) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.